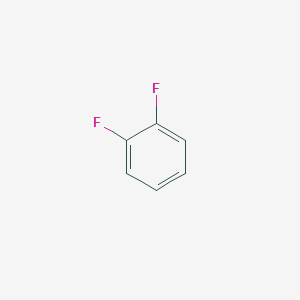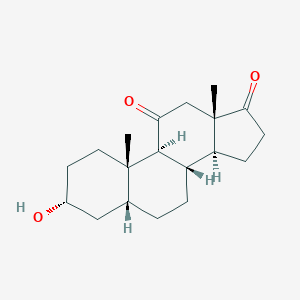
11-Ketoetiocholanolone
描述
11-Ketoetiocholanolone is a metabolite of cortisol, a glucocorticoid hormone, which is widely used in monitoring stress in several vertebrates . It is also a product of the metabolism of 11-ketotestosterone, an active androgen in humans, particularly in the gonads . The presence of 11-ketoetiocholanolone in biological samples, such as feces, can be indicative of adrenal activity and stress responses in animals .
Synthesis Analysis
The synthesis of 11-ketoetiocholanolone can occur through the metabolism of 11-ketotestosterone. This process is predominantly driven by the enzyme AKR1D1, which catalyzes the 5β-reduction of 11-ketotestosterone, committing it to a metabolic pathway that terminates in 11-ketoetiocholanolone . Additionally, the enzyme SRD5A2, but not SRD5A1, can catalyze the 5α-reduction of 11-ketotestosterone, which also leads to the formation of 11-ketoetiocholanolone . The biosynthesis of 11-ketotestosterone, a precursor to 11-ketoetiocholanolone, has been studied in the testis of the Siamese fighting fish, where it proceeds through both the delta 5- and delta 4- pathways .
Molecular Structure Analysis
The molecular structure of 11-ketoetiocholanolone has been characterized through various analytical techniques. For instance, its identification in patients with congenital virilizing adrenal hyperplasia was based on its mobility on paper chromatograms, color reactions with specific reagents, ultraviolet spectrum as a sulfuric acid chromogen, and its infrared spectrum . These structural analyses are crucial for the accurate identification and measurement of this steroid in biological samples.
Chemical Reactions Analysis
11-Ketoetiocholanolone is involved in chemical reactions that are part of the steroidogenesis pathway. It is a product of the reduction of 11-ketotestosterone, which itself is synthesized from adrenal androgen precursors . The chemical reactions leading to its formation are catalyzed by specific enzymes, such as AKR1D1 and SRD5A2, which are responsible for the reduction of 11-ketotestosterone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-ketoetiocholanolone have been studied to develop and validate analytical methods for its quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been used to optimize and validate a reliable method for quantifying 11-ketoetiocholanolone in ruminants' feces . This method takes into account the complex nature of feces and allows for an unequivocal determination of the metabolite due to its accurate mass capabilities. The limit of detection and quantification, recovery rates, and relative standard deviations have been established to ensure the accuracy and reliability of the quantification method .
科学研究应用
Stress Monitoring in Vertebrates
11-Ketoetiocholanolone (11-k) is a cortisol metabolite used for monitoring stress in several vertebrates. Azorit et al. (2012) developed and validated a high-pressure liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method to measure 11-k in the faeces of Iberian red deer. This method showed variations in fecal 11-k levels corresponding to stress, with a good correlation between 11-k concentrations and plasma cortisol levels in the studied animals (Azorit et al., 2012).
Disease Monitoring
In a study by Pérez et al. (2019), faecal 11-ketoetiocholanolone was measured using HPLC-MS/MS to monitor the stress of Iberian ibex during an experimental infection with Sarcoptes scabiei mites. This study highlighted the stress-inducing nature of the disease and its effects on cortisol release and activity in the host (Pérez et al., 2019).
Metabolic Pathways
Barnard et al. (2020) investigated the metabolism of 11-ketotestosterone, showing that its inactivation is predominantly driven by AKR1D1, leading to the production of 11-ketoetiocholanolone. This study offers insights into the metabolic pathways and potential clinical implications of 11-ketoetiocholanolone in humans (Barnard et al., 2020).
Urinary Metabolite Analysis
Choi et al. (2000) described a method for the simultaneous determination of urinary androgen glucuronides, including 11-ketoandrosterone and 11-ketoetiocholanolone. This method provides a means for screening various androgens, including 11-ketoetiocholanolone, in urine, which could be relevant for clinical diagnostics (Choi et al., 2000).
Hormonal Profiles in Disease
Ludwig et al. (1978) identified 11-ketoetiocholanolone as one of the main steroids in the steroid profiles of hemofiltrates from uremic patients. This finding could have implications for understanding hormonal changes in chronic diseases (Ludwig et al., 1978).
安全和危害
When handling 11-Ketoetiocholanolone, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNYGQONJQTULL-UKZLPJRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-Ketoetiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
11-Ketoetiocholanolone | |
CAS RN |
739-27-5 | |
| Record name | 11-Ketoetiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ketoetiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-KETOETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5908J818K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Ketoetiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



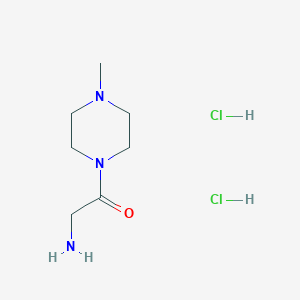
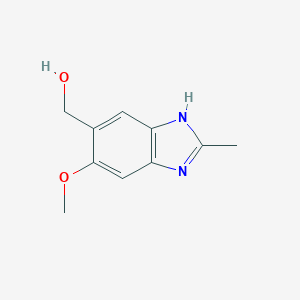
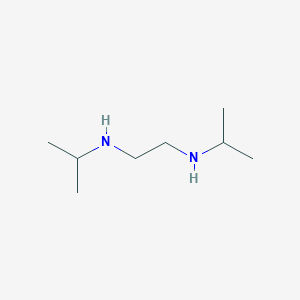
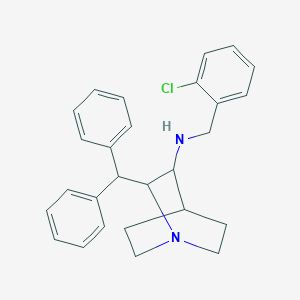
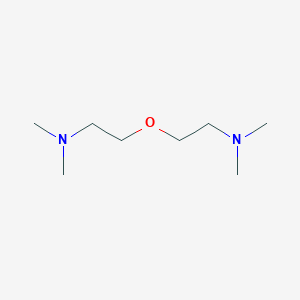
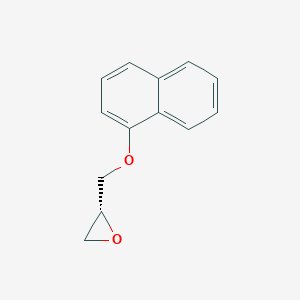
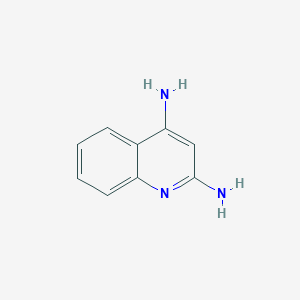
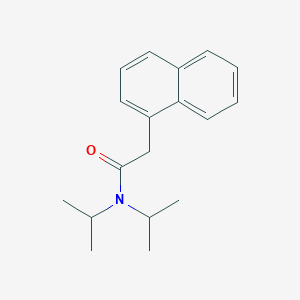
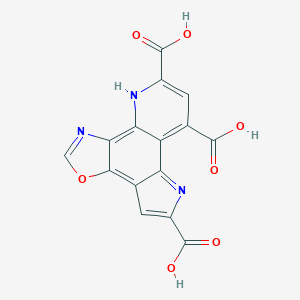
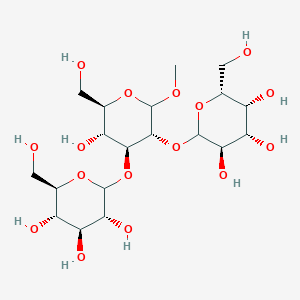
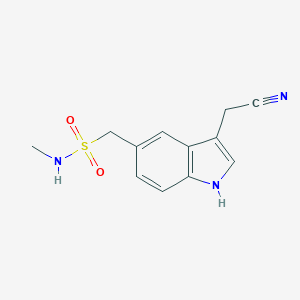
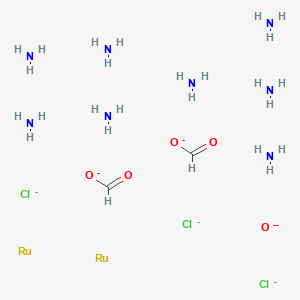
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
